Thamnosin Thamnosin Thamnosin belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). Thamnosin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, thamnosin is primarily located in the membrane (predicted from logP). Outside of the human body, thamnosin can be found in citrus. This makes thamnosin a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 18458-66-7
VCID: VC21067033
InChI: InChI=1S/C30H28O6/c1-18-9-11-30(2,12-10-21-14-19-5-7-28(31)35-25(19)16-24(21)33-3)23(13-18)22-15-20-6-8-29(32)36-26(20)17-27(22)34-4/h5-8,10,12-17,23H,9,11H2,1-4H3
SMILES: CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC
Molecular Formula: C30H28O6
Molecular Weight: 484.5 g/mol

Thamnosin

CAS No.: 18458-66-7

Cat. No.: VC21067033

Molecular Formula: C30H28O6

Molecular Weight: 484.5 g/mol

* For research use only. Not for human or veterinary use.

Thamnosin - 18458-66-7

Specification

Description Thamnosin belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). Thamnosin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, thamnosin is primarily located in the membrane (predicted from logP). Outside of the human body, thamnosin can be found in citrus. This makes thamnosin a potential biomarker for the consumption of this food product.
CAS No. 18458-66-7
Molecular Formula C30H28O6
Molecular Weight 484.5 g/mol
IUPAC Name 7-methoxy-6-[2-[2-(7-methoxy-2-oxochromen-6-yl)-1,4-dimethylcyclohex-3-en-1-yl]ethenyl]chromen-2-one
Standard InChI InChI=1S/C30H28O6/c1-18-9-11-30(2,12-10-21-14-19-5-7-28(31)35-25(19)16-24(21)33-3)23(13-18)22-15-20-6-8-29(32)36-26(20)17-27(22)34-4/h5-8,10,12-17,23H,9,11H2,1-4H3
Standard InChI Key SWGAQLQAABDHGT-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(C(CC1)(C)/C=C/C2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC
SMILES CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC
Canonical SMILES CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC
Melting Point 244-246°C

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